4-[(3-Methoxyphenyl)methyl]oxolan-2-one
CAS No.: 187993-26-6
Cat. No.: VC21155464
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 187993-26-6 |
|---|---|
| Molecular Formula | C12H14O3 |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 4-[(3-methoxyphenyl)methyl]oxolan-2-one |
| Standard InChI | InChI=1S/C12H14O3/c1-14-11-4-2-3-9(6-11)5-10-7-12(13)15-8-10/h2-4,6,10H,5,7-8H2,1H3 |
| Standard InChI Key | WESGCSPEVZMPOR-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CC2CC(=O)OC2 |
| Canonical SMILES | COC1=CC=CC(=C1)CC2CC(=O)OC2 |
Introduction
Chemical Structure and Fundamental Properties
4-[(3-Methoxyphenyl)methyl]oxolan-2-one is characterized by a γ-butyrolactone core (oxolan-2-one) with a 3-methoxyphenylmethyl substituent at the 4-position. This structure combines the cyclical lactone functionality with an aromatic moiety featuring a methoxy group at the meta position. The compound belongs to the broader class of phenylmethyl-substituted oxolan-2-ones, which have garnered attention for their diverse biological activities.
Based on analysis of similar compounds, the predicted properties of 4-[(3-Methoxyphenyl)methyl]oxolan-2-one would likely include:
In comparison with 4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one (MW: 222.237 g/mol), the target compound lacks the hydroxyl group on the aromatic ring, resulting in slightly higher lipophilicity and lower polarity . This structural difference would likely affect its physiochemical properties and potential biological interactions.
Structural Characteristics
The 3-methoxyphenyl group in the target compound creates a distinctive electronic distribution around the aromatic ring, differing from the 4-hydroxy-3-methoxyphenyl (guaiacyl) group found in compounds like 4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one . The absence of the phenolic hydroxyl group would likely reduce its antioxidant capacity but might enhance membrane permeability compared to its hydroxylated counterparts.
The oxolan-2-one (γ-butyrolactone) core provides a rigid scaffold with potential for stereospecific interactions, similar to what is observed in more complex lignans like Matairesinoside . This core structure is common in various natural products and contributes to their biological activities.
Biological Activity and Structure-Activity Relationships
The biological activity of 4-[(3-Methoxyphenyl)methyl]oxolan-2-one can be partially inferred from structurally related compounds, though direct studies on this specific molecule appear limited in the available literature.
Predicted Biological Properties
Compounds containing the oxolan-2-one core with phenylmethyl substituents often exhibit various bioactivities. Based on structural similarities to compounds like 4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one and more complex lignans, potential biological activities might include:
The absence of the phenolic hydroxyl group in 4-[(3-Methoxyphenyl)methyl]oxolan-2-one, compared to compounds like 4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one, would likely reduce its direct antioxidant capacity but might enhance certain pharmacokinetic properties such as membrane permeability .
Structure-Activity Considerations
The positioning of the methoxy group at the meta position of the phenyl ring in 4-[(3-Methoxyphenyl)methyl]oxolan-2-one creates an electronic distribution distinct from para-substituted analogs. This difference could significantly impact its receptor binding properties and biological activities.
More complex related structures like Matairesinoside indicate that the basic phenylmethyl-oxolan-2-one scaffold can serve as a building block for more elaborate compounds with specific biological functions . The stereochemistry at positions 3 and 4 of the oxolan-2-one ring can significantly impact biological activity, as observed in compounds like the dibenzylbutyrolactone lignans .
Analytical Characterization Techniques
Proper identification and characterization of 4-[(3-Methoxyphenyl)methyl]oxolan-2-one would typically involve multiple complementary techniques.
Spectroscopic Identification
Based on analytical approaches used for similar compounds, the following techniques would be valuable for characterizing 4-[(3-Methoxyphenyl)methyl]oxolan-2-one:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR would show characteristic signals for the aromatic protons, methoxy group, and the oxolan-2-one ring protons
-
¹³C-NMR would identify the carbonyl carbon of the lactone (~170-175 ppm) and distinctive aromatic and methoxy carbons
-
-
Mass Spectrometry:
-
Expected molecular ion peak at m/z 206 (C₁₂H₁₄O₃)
-
Characteristic fragmentation patterns including loss of the methoxy group and cleavage of the lactone ring
-
-
Infrared Spectroscopy:
-
Strong carbonyl absorption band (~1770 cm⁻¹) characteristic of γ-lactones
-
C-O stretching bands for the lactone and methoxy groups
-
Chromatographic Techniques
High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods would be valuable for purification and quantitative analysis of 4-[(3-Methoxyphenyl)methyl]oxolan-2-one. These techniques would be similar to those used for related compounds such as 4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one, with modifications to account for the differences in polarity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume